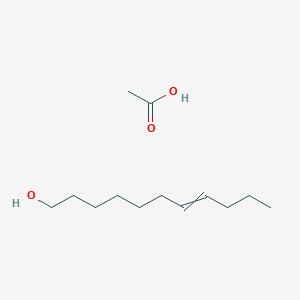
Acetic acid;undec-7-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;undec-7-en-1-ol is an organic compound that combines the properties of acetic acid and undec-7-en-1-ol Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste Undec-7-en-1-ol is an unsaturated alcohol with a long carbon chain, specifically an eleven-carbon chain with a double bond at the seventh position and a hydroxyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;undec-7-en-1-ol typically involves the esterification of undec-7-en-1-ol with acetic acid. This reaction can be catalyzed by a strong acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction is as follows:
CH3COOH+HO(CH2)6CH=CH(CH2)2CH3→CH3COO(CH2)6CH=CH(CH2)2CH3+H2O
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and continuous flow reactors to optimize yield and purity. The use of solid acid catalysts and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;undec-7-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using a palladium or platinum catalyst can reduce the double bond.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of undec-7-en-1-al or undec-7-en-1-one.
Reduction: Formation of undecanol.
Substitution: Formation of halogenated derivatives, such as undec-7-en-1-chloride.
Applications De Recherche Scientifique
Acetic acid;undec-7-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;undec-7-en-1-ol depends on its functional groups. The acetic acid moiety can act as a proton donor, participating in acid-base reactions. The undec-7-en-1-ol moiety can interact with biological membranes and proteins, potentially altering their structure and function. The double bond in the undec-7-en-1-ol moiety can undergo addition reactions, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with a wide range of applications in food, pharmaceuticals, and industry.
Undecanol: A saturated alcohol with similar chain length but lacking the double bond.
Undec-7-en-1-al: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
Uniqueness
Acetic acid;undec-7-en-1-ol is unique due to its combination of a carboxylic acid and an unsaturated alcohol. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
35835-83-7 |
|---|---|
Formule moléculaire |
C13H26O3 |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
acetic acid;undec-7-en-1-ol |
InChI |
InChI=1S/C11H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12;1-2(3)4/h4-5,12H,2-3,6-11H2,1H3;1H3,(H,3,4) |
Clé InChI |
DYNLWJULIRCLHP-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCCCCCCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(cyclopropylmethyl)thio]-2,4-dinitro-](/img/structure/B14677198.png)
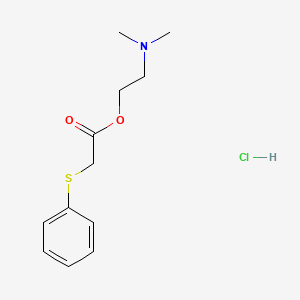

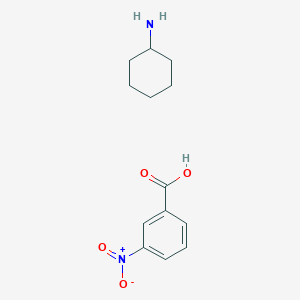
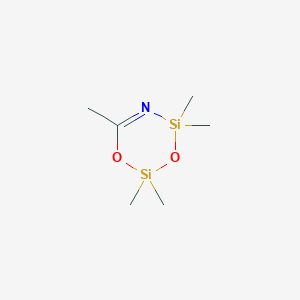
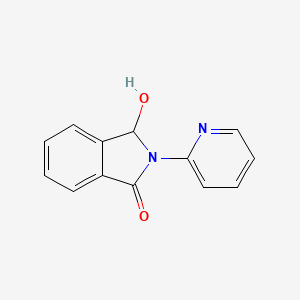
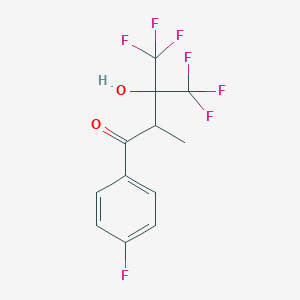
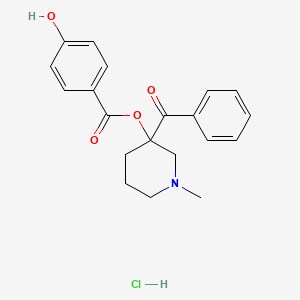
![(4S)-2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B14677244.png)
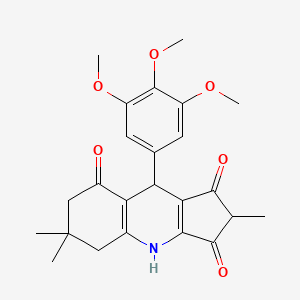
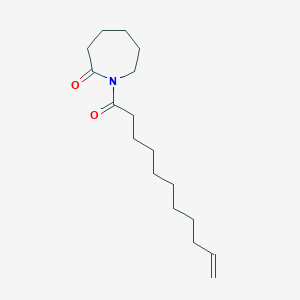
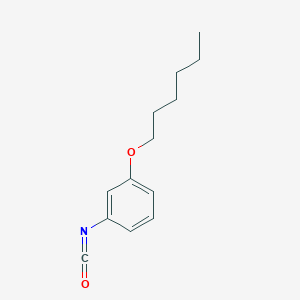
![2,2'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(oxirane)](/img/structure/B14677275.png)

